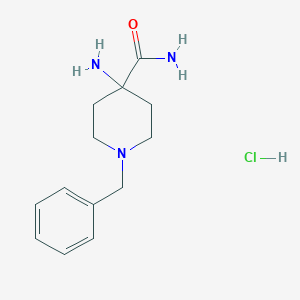

4-アミノ-1-ベンジルピペリジン-4-カルボキサミド;塩酸塩

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-Amino-1-benzylpiperidine, also known as 1-(Phenylmethyl)-4-piperidinamine, is a compound with the molecular formula C12H18N2 . It is used in the preparation of various derivatives and has been involved in the synthesis of several bioactive compounds .

Molecular Structure Analysis

The molecular structure of 4-Amino-1-benzylpiperidine comprises a benzyl group attached to the nitrogen atom of a piperidine ring . The InChI key for this compound is YUBDLZGUSSWQSS-UHFFFAOYSA-N .Chemical Reactions Analysis

4-Amino-1-benzylpiperidine has been used in the preparation of butyl 4-amino-1-piperidineacetate, a key intermediate required for the synthesis of butyl 4-[(4-amino-5-chloro-2-methoxybenzoyl)amino]-1-piperidineacetate . It has also been used in the synthesis of 5-alkylimino-1,2,4-thiadiazolidine-3-ones .Physical And Chemical Properties Analysis

4-Amino-1-benzylpiperidine is a liquid at room temperature with a refractive index of 1.543 and a density of 0.933 g/mL at 25 °C . The compound is also known to absorb CO2 .科学的研究の応用

キー中間体の調製

4-アミノ-1-ベンジルピペリジンは、ブチル 4-[(4-アミノ-5-クロロ-2-メトキシベンゾイル)アミノ]-1-ピペリジン酢酸の合成に必要なキー中間体である、ブチル 4-アミノ-1-ピペリジン酢酸の調製に使用できます .

5-アルキルイミノ-1,2,4-チアジアゾリジン-3-オンの合成

この化合物は、4-エチル-5-[イミノ-[1-(フェニルメチル)-4-ピペリジニル]]-2-メチル-1,2,4-チアジアゾリジン-3-オンおよび4-ベンジル-5-[イミノ-[1-(フェニルメチル)-4-ピペリジニル]]-2-イソプロピル-1,2,4-チアジアゾリジン-3-オンなどの5-アルキルイミノ-1,2,4-チアジアゾリジン-3-オンの調製にも使用できます .

グリチルレチン酸誘導体の調製

4-アミノ-1-ベンジルピペリジンは、グリチルレチン酸誘導体の調製に使用できます .

p38a ミトゲン活性化プロテインキナーゼ阻害剤の合成

この化合物は、p38a ミトゲン活性化プロテインキナーゼの高度に選択的な阻害剤の合成のための反応物として使用できます .

抗マラリア化合物の調製

4-アミノ-1-ベンジルピペリジンは、抗マラリア化合物の合成に使用できます .

二重活性コリンエステラーゼおよびAβ凝集阻害剤の合成

この化合物は、二重活性コリンエステラーゼおよびAβ凝集阻害剤の合成に使用できます .

ムスカリン性アセチルコリン受容体アンタゴニストおよびβ2アドレナリン受容体アゴニストの調製

4-アミノ-1-ベンジルピペリジンは、ムスカリン性アセチルコリン受容体アンタゴニストおよびβ2アドレナリン受容体アゴニストの調製に使用できます .

Safety and Hazards

作用機序

Target of Action

Similar compounds have been noted to interact with p38a mitogen-activated protein kinase and muscarinic acetylcholine receptors .

Mode of Action

Related compounds have been reported to act as inhibitors of p38a mitogen-activated protein kinase and muscarinic acetylcholine receptors .

Biochemical Pathways

Related compounds have been reported to inhibit p38a mitogen-activated protein kinase, which plays a crucial role in cellular responses to stress and inflammation .

Pharmacokinetics

It has been reported that the compound has high gastrointestinal absorption and is a substrate for p-glycoprotein, a protein that pumps foreign substances out of cells .

Result of Action

Related compounds have been reported to have antiplasmodial activity and dual activity as cholinesterase and aβ-aggregation inhibitors .

生化学分析

Biochemical Properties

4-Amino-1-benzylpiperidine-4-carboxamide;hydrochloride plays a role in biochemical reactions by interacting with specific enzymes, proteins, and other biomolecules. It has been observed to act as a monoamine releasing agent, particularly affecting the release of norepinephrine, dopamine, and serotonin . This interaction is crucial for understanding its potential effects on neurotransmission and related biochemical pathways. Additionally, 4-Amino-1-benzylpiperidine-4-carboxamide;hydrochloride may function as a monoamine oxidase inhibitor, which further influences its biochemical properties and interactions .

Cellular Effects

The effects of 4-Amino-1-benzylpiperidine-4-carboxamide;hydrochloride on various cell types and cellular processes are significant. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, its role as a monoamine releasing agent can impact neurotransmitter levels, thereby affecting neuronal signaling and communication . Furthermore, the inhibition of monoamine oxidase by 4-Amino-1-benzylpiperidine-4-carboxamide;hydrochloride can lead to alterations in the degradation of neurotransmitters, which may have downstream effects on cellular processes and overall cell function .

Molecular Mechanism

At the molecular level, 4-Amino-1-benzylpiperidine-4-carboxamide;hydrochloride exerts its effects through specific binding interactions with biomolecules. It binds to monoamine transporters, facilitating the release of neurotransmitters such as norepinephrine, dopamine, and serotonin . Additionally, its role as a monoamine oxidase inhibitor involves binding to the enzyme and preventing the breakdown of monoamines, thereby increasing their availability and activity within the cell . These molecular interactions are critical for understanding the compound’s mechanism of action and its potential therapeutic applications.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-Amino-1-benzylpiperidine-4-carboxamide;hydrochloride can change over time. The stability and degradation of the compound are important factors to consider, as they can influence its long-term effects on cellular function. Studies have shown that the compound has a fast onset of action and a short duration, which may affect its utility in prolonged experiments . Additionally, long-term exposure to 4-Amino-1-benzylpiperidine-4-carboxamide;hydrochloride may lead to changes in cellular function, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of 4-Amino-1-benzylpiperidine-4-carboxamide;hydrochloride vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects by modulating neurotransmitter levels and improving neuronal function . At higher doses, it may cause toxic or adverse effects, including neurotoxicity and disruptions in normal cellular processes . Understanding the dosage-dependent effects of this compound is crucial for its potential application in therapeutic settings.

Metabolic Pathways

4-Amino-1-benzylpiperidine-4-carboxamide;hydrochloride is involved in various metabolic pathways, particularly those related to neurotransmitter metabolism. It interacts with enzymes such as monoamine oxidase, which plays a key role in the degradation of monoamines . By inhibiting this enzyme, the compound can alter metabolic flux and increase the levels of neurotransmitters within the cell . These changes in metabolite levels can have significant effects on cellular function and overall metabolic activity.

Transport and Distribution

The transport and distribution of 4-Amino-1-benzylpiperidine-4-carboxamide;hydrochloride within cells and tissues are influenced by its interactions with specific transporters and binding proteins. The compound is likely transported across cell membranes by monoamine transporters, which facilitate its uptake and distribution within neuronal cells . Additionally, its binding to monoamine oxidase may affect its localization and accumulation within specific cellular compartments .

Subcellular Localization

The subcellular localization of 4-Amino-1-benzylpiperidine-4-carboxamide;hydrochloride is an important factor in its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . Its localization within neuronal cells, particularly in regions associated with neurotransmitter release and degradation, is critical for its biochemical and cellular effects .

特性

IUPAC Name |

4-amino-1-benzylpiperidine-4-carboxamide;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19N3O.ClH/c14-12(17)13(15)6-8-16(9-7-13)10-11-4-2-1-3-5-11;/h1-5H,6-10,15H2,(H2,14,17);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTTNVZRQTKHHKS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1(C(=O)N)N)CC2=CC=CC=C2.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20ClN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.77 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3,5-dimethylphenyl)-2-((6-(4-methoxybenzyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2570737.png)

![2-(4-ethylphenyl)-4-[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]phthalazin-1(2H)-one](/img/structure/B2570738.png)

![N,N-Dimethyl-4-[4-(trifluoromethyl)pyrimidin-2-yl]oxypiperidine-1-sulfonamide](/img/structure/B2570742.png)

![2-(4-fluorophenyl)-N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)acetamide](/img/structure/B2570746.png)

![[6-[(4-Methylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 3,5-dimethoxybenzoate](/img/structure/B2570747.png)

![1-(7,8-Dihydroxyspiro[chroman-2,4'-piperidin]-1'-yl)ethanone](/img/structure/B2570752.png)

![6-Cyclopropyl-2-{1-[5-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}-2,3-dihydropyridazin-3-one](/img/structure/B2570756.png)